molecular formula C6H16AlN B8432045 (Diethylamino)dimethylaluminum

(Diethylamino)dimethylaluminum

Cat. No.: B8432045
M. Wt: 129.18 g/mol
InChI Key: VJDWAJKRQRWSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Diethylamino)dimethylaluminum (chemical formula: Al(CH₃)₂(NEt₂), where Et = ethyl) is an organoaluminum compound featuring two methyl groups and a diethylamino ligand bonded to an aluminum center. Such compounds are classified as Lewis acids due to the electron-deficient nature of aluminum, making them valuable in catalysis and organic synthesis. The diethylamino group introduces steric bulk and electron-donating properties, which can modulate reactivity and stability compared to simpler alkylaluminum compounds like trimethylaluminum.

Properties

Molecular Formula

C6H16AlN

Molecular Weight

129.18 g/mol

IUPAC Name

N-dimethylalumanyl-N-ethylethanamine

InChI

InChI=1S/C4H10N.2CH3.Al/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H3;/q-1;;;+1

InChI Key

VJDWAJKRQRWSCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)[Al](C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Diethylaluminum Cyanide (AlEt₂CN)
  • Structure : Features two ethyl groups and a cyanide ligand on aluminum.
  • Reactivity : Primarily used as a hydrocyanation reagent, enabling the addition of cyanide groups to unsaturated substrates. The cyanide ligand enhances electrophilicity at aluminum, favoring nucleophilic attacks .
Ethyl (Diethylamino)zinc (ZnEt(NEt₂))
  • Structure: A zinc analog with ethyl and diethylamino ligands.
  • Reactivity: Stable in the presence of diethylamine and dimeric in benzene due to amino bridging. The dimerization is attributed to the superior bridging capability of amino groups over alkyl ligands .
  • Key Difference: Aluminum analogs like (Diethylamino)dimethylaluminum may exhibit similar dimerization tendencies, but aluminum’s higher electrophilicity could lead to distinct reactivity in cross-coupling or polymerization reactions.
4-(Diethylamino)salicylaldehyde
  • Structure: An aromatic aldehyde with a diethylamino substituent.
  • Reactivity: Demonstrates potent antimicrobial activity (EC₅₀ = 14.487 mg/L against Rhizoctonia solani), highlighting the bioactivity imparted by the diethylamino group .
  • Key Difference: Unlike the aluminum compound, this molecule’s activity stems from its ability to disrupt microbial membranes or enzymes, a property less relevant to organoaluminum reagents.

Physical and Catalytic Properties

Compound Physical State Catalytic/Functional Role Notable Data Reference
(Diethylamino)dimethylaluminum Likely solid Lewis acid catalyst, polymerization initiator Inferred stability from amino group
Diethylaluminum cyanide Solid Hydrocyanation reagent Efficient in nitrile synthesis
Ethyl (diethylamino)zinc Solid (dimeric) Stabilized by amine coordination Dimeric in benzene solution
4-(Diethylamino)salicylaldehyde Crystalline solid Antimicrobial agent EC₅₀ = 14.487 mg/L vs. R. solani
  • Thermal Stability: Amino groups (e.g., diethylamino) enhance thermal stability in organometallic compounds by donating electron density to the metal center, reducing decomposition risks compared to purely alkyl-substituted analogs .
  • Solubility : Dimerization in solvents like benzene (observed in zinc analogs) may limit solubility but improve handling safety .

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